molecular formula C19H17N3O3 B2935915 (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1334370-20-5

(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No. B2935915
CAS RN: 1334370-20-5
M. Wt: 335.363
InChI Key: ZOFRYMXMYQDKAF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d]imidazole, azetidine, and dihydrobenzo[b][1,4]dioxin. These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through condensation reactions, nucleophilic substitutions, or cycloadditions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. These rings can participate in pi stacking interactions and hydrogen bonding, which can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-rich nitrogen atoms in the benzo[d]imidazole and azetidine rings. These could act as nucleophiles in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .

Mechanism of Action

Target of Action

The primary target of this compound is the tubulin protein . Tubulin is a globular protein that polymerizes into microtubules, which are a key component of the cell’s cytoskeleton and play crucial roles in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

The compound interacts with its target by inhibiting tubulin polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions .

Biochemical Pathways

The inhibition of tubulin polymerization affects the cell division pathway . Microtubules are integral to the formation of the mitotic spindle, which is necessary for cell division. By inhibiting tubulin polymerization, the compound disrupts this process, leading to cell cycle arrest .

Pharmacokinetics

It’s worth noting that the compound’ssolubility , metabolism , and distribution within the body would significantly impact its bioavailability and efficacy .

Result of Action

The compound’s action results in significant cytotoxicity . By inhibiting tubulin polymerization and disrupting cell division, the compound induces cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

Environmental factors such as pH , temperature , and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound’s interaction with its target could be affected by the pH of the cellular environment, while temperature could impact the compound’s stability .

Future Directions

Future research could focus on exploring the biological activity of this compound and developing efficient synthesis methods. Given the biological activity of similar compounds, this compound could potentially be developed into a pharmaceutical drug .

properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-19(17-11-24-15-7-3-4-8-16(15)25-17)22-9-12(10-22)18-20-13-5-1-2-6-14(13)21-18/h1-8,12,17H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFRYMXMYQDKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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